4-[[3-[(2,4-Diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5421-66-9 |
|---|---|
Molecular Formula |
C21H25ClN8 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H24N8.ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;/h4-10H,22-25H2,1-3H3;1H |
InChI Key |
ZGUVJHNFJIZDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
5421-66-9 8052-76-4 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 21010; C.I.-21010; C.I.21010 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Bismarck Brown R
Strategies for the Synthesis of Bismarck Brown R and its Analogues
The primary method for synthesizing Bismarck Brown R and its well-known analogue, Bismarck Brown Y, is through an azo coupling reaction. This type of reaction is a cornerstone of dye chemistry, involving an electrophilic aromatic substitution where a diazonium ion acts as the electrophile and reacts with an activated aromatic ring.
The synthesis of Bismarck Brown R specifically involves the use of 2,4-toluylenediamine (also known as toluene-2,4-diamine) as the sole precursor. The process begins with the tetrazotization of one molecule of 2,4-toluylenediamine. Tetrazotization is a variation of diazotization where two amine groups on the same aromatic ring are converted into diazonium salt groups (–N₂⁺). This is typically achieved by reacting the diamine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
The resulting tetrazo compound is a potent electrophile. It is then reacted with two additional molecules of 2,4-toluylenediamine in a coupling reaction. The amino groups on the coupling molecules activate their respective aromatic rings, directing the electrophilic attack of the diazonium groups to form the final disazo dye structure of Bismarck Brown R.
A similar strategy is employed for the synthesis of the analogue Bismarck Brown Y, where m-phenylenediamine (B132917) (1,3-phenylenediamine) is used as the starting material instead of 2,4-toluylenediamine. In this case, m-phenylenediamine serves as both the source for the diazonium cation and as the coupling partner.
| Precursor Compound | Dye Product | Key Reaction Steps |
| 2,4-Toluylenediamine | Bismarck Brown R | 1. Tetrazotization of one equivalent of 2,4-toluylenediamine. |
| 2. Azo coupling with two equivalents of 2,4-toluylenediamine. | ||
| m-Phenylenediamine | Bismarck Brown Y | 1. Diazotization/Tetrazotization of m-phenylenediamine. |
| 2. Azo coupling with additional m-phenylenediamine. |
Chemical Modification and Functionalization Approaches
The functional amino groups on the Bismarck Brown R molecule provide active sites for further chemical modification, allowing for the creation of novel materials with tailored properties.
Bismarck Brown R can undergo oligomerization with other monomers to form conjugated oligomers with unique characteristics. A notable example is the chemical polymerization of Bismarck Brown (BB) dye with luminol (B1675438). This process aims to design novel conjugated oligomers with potential applications in sensory devices due to their fluorescence characteristics.
In a typical synthesis, Bismarck Brown dye is dissolved in an acidic aqueous solution (e.g., 2 M HCl), to which a solution of luminol in a solvent like dimethylformamide (DMF) is added. The reaction is initiated by adding an oxidizing agent, such as ferric chloride (FeCl₃), and is allowed to proceed at a reduced temperature (e.g., -5 °C). This chemical polymerization method yields oligomers whose structure and morphology are dependent on the molar ratios of the starting materials. Spectroscopic studies confirm the incorporation of both the Bismarck Brown dye and luminol into the resulting oligomeric structure.
The nitrogen atoms of the amino and azo groups in Bismarck Brown R can act as ligands, enabling the formation of coordination complexes with various metal ions. These complexes can exhibit unique spectroscopic and interactive properties.
Europium(III) Complex: A complex between Bismarck Brown R and the lanthanide ion Europium(III) (Eu(III)) has been investigated, primarily for its potential application as a DNA probe. While detailed synthesis protocols for the isolated complex are not the main focus of available studies, its formation is a prerequisite for its interaction with biological macromolecules. Spectroscopic investigations, including UV-vis absorption and fluorescence spectroscopy, have demonstrated that the Eu(III)–BBR complex can bind to herring sperm DNA. researchgate.net The primary mode of interaction is determined to be intercalation, where the complex inserts itself between the base pairs of the DNA double helix. researchgate.net Thermodynamic analysis of this binding process has shown it to be entropy-driven. researchgate.net
| Parameter | Value (at 298.15 K) | Value (at 308.15 K) |
| Binding Constant (K / L·mol⁻¹) | 1.58 x 10⁴ | 9.35 x 10⁴ |
Palladium(II) Complex: Similarly, the analogue Bismarck Brown Y (BBY) has been shown to form a stable complex with Palladium(II) (Pd(II)) ions in a simple, one-step process in an aqueous solution. dergipark.org.tr Spectrophotometric analysis has established that the complex forms at a stoichiometric ratio of 1:2 (BBY:Pd). dergipark.org.tr This complex has been studied for its ability to interact with specific DNA secondary structures, such as the AS1411 G-quadruplex, which is a target in cancer therapy research. dergipark.org.tr The interaction between the BBY-Pd(II) complex and the G-quadruplex was confirmed, with a measured binding constant of 4.38 (± 1.96) × 10⁴ M⁻¹. dergipark.org.tr
In-situ Synthesis of Bismarck Brown R Reductive Products
The azo groups in Bismarck Brown R can be chemically reduced to form amine groups. This reduction leads to a loss of the dye's color and a change in its chemical properties. The reductive products of BBR can be synthesized in-situ for specific applications, such as in the development of chemical sensors.
One such method involves the reduction of Bismarck Brown R using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of silver nanoparticles (AgNPs). In this process, the reductive products of BBR are generated directly in the solution and are immediately immobilized onto the surface of the silver nanoparticles. This creates a stable probe (BBR products-AgNPs). This system has been utilized as a colorimetric sensor for mercury ions (Hg²⁺). The presence of mercury ions causes the release of the BBR products from the nanoparticle surface, leading to a distinct color change from yellow to colorless and a measurable shift in the surface plasmon resonance of the AgNPs.
Spectroscopic and Advanced Characterization Investigations of Bismarck Brown R and Its Modified Systems
Ultraviolet-Visible Spectroscopy Investigations (e.g., electronic transitions, complex formation monitoring)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions of Bismarck Brown R. The characteristic color of the dye is attributed to the high delocalization of electrons within its azo chromophore groups (-N=N-) coppjournal.orgfrontiersin.org.
Studies have reported the maximum absorbance wavelength (λmax) for Bismarck Brown R in the visible region. For instance, a λmax of 415 nm has been observed for Bismarck Brown R dye solution researchgate.net. Other sources indicate a λmax of 468 nm in 50% ethanol (B145695) dawnscientific.comthermofisher.comthermofisher.comscientificlabs.co.uk and 465 nm opensciencepublications.com. The UV-Vis spectrum of Bismarck Brown Y (a related Bismarck Brown dye) showed visible bands attributed to the azo chromophore group, with linear absorbance correlating with dye concentration coppjournal.org.
UV-Vis spectroscopy is also employed to monitor processes involving Bismarck Brown R, such as adsorption and degradation. The decrease in the dye concentration in a solution after adsorption by a material can be calculated from the difference in absorbance before and after the process using UV-Vis measurements researchgate.netrdd.edu.iq. Similarly, the photodecolorization percentage of Bismarck Brown R has been followed spectrophotometrically by monitoring the absorbance at specific wavelengths, such as 230 nm and 459 nm, and comparing it to a calibration curve researchgate.net.
UV-Vis studies have also investigated the interaction of Bismarck Brown R with other substances, such as the formation of a complex with Eu(III). The interaction of the Eu(III)–BBR complex with herring sperm DNA has been investigated using UV-Vis absorption spectroscopy with an acridine (B1665455) orange (AO) probe researchgate.net.
Experimental UV-Vis spectra of oligomers formed by the polymerization of luminol (B1675438) with Bismarck Brown dye have shown peaks around 430 nm, attributed to the presence of the Bismarck Brown dye nih.gov. Theoretical spectra also showed corresponding peaks nih.gov.
Data on the maximum absorbance wavelength of Bismarck Brown R from various sources:
| Solvent/System | λmax (nm) | Reference |
| Aqueous solution | 415 | researchgate.net |
| 50% ethanol | 468 | dawnscientific.comthermofisher.comthermofisher.comscientificlabs.co.uk |
| - | 465 | opensciencepublications.com |
| Aqueous solution | 456.5 | rdd.edu.iq |
| Aqueous solution | 457 | rsc.org |
| Oligomer with luminol | ~430 | nih.gov |
Infrared and Raman Spectroscopic Analysis of Molecular Vibrations (e.g., FT-IR, ATR-IR)
Infrared (IR) and Raman spectroscopy are valuable techniques for analyzing the molecular vibrations of Bismarck Brown R and understanding its functional groups and interactions within different systems. Fourier Transform Infrared (FT-IR) spectroscopy is commonly used for this purpose researchgate.netrdd.edu.iqmdpi.comuobasrah.edu.iqwu.ac.th.
FT-IR analysis of materials before and after the adsorption of Bismarck Brown R can reveal the interactions between the dye and the adsorbent. For example, comparative studies using FTIR spectra of tungsten oxide (W5O14) before and after Bismarck Brown R adsorption demonstrated interactions between the functional groups of W5O14 and the charged dye molecule mdpi.com. Shifting and appearance of peaks in the FTIR spectrum of W5O14 after adsorption were observed mdpi.com. Specific peak shifts, such as the broad peak for O-H stretching vibrations shifting to a lower wavenumber (from 3444 cm⁻¹ to 3428 cm⁻¹) and bands for aliphatic C=C stretch and -O-CH3 deformation also shifting, indicated interactions mdpi.com.
FTIR spectroscopy has also been used to characterize activated carbon prepared from sewage sludge used for Bismarck Brown R adsorption rdd.edu.iq. Analysis of functionalized graphene oxide used for Bismarck Brown dye adsorption also involved FTIR to investigate chemical structures uobasrah.edu.iq. In the characterization of a Poly-3-Thenoic acid/Cu-TiO2 nanohybrid synthesized for the degradation of Bismarck Brown R, FT-IR confirmed the chemical interaction and stability of the nanohybrid wu.ac.th. FTIR analysis of synthesized TiO2 nanoparticles used for photocatalytic degradation of Bismarck Brown R also provided insights into their functional groups opensciencepublications.com.
FTIR spectroscopy can illustrate the presence of electrostatic ionic interaction between polymers and azo dyes like Bismarck Brown Y (a related dye) in multilayered films via the shifting peaks of sulfo-groups frontiersin.org.
While IR spectroscopy provides information about vibrational modes that result in a change in dipole moment, Raman spectroscopy probes vibrations that cause a change in polarizability liverpool.ac.ukspectroscopyonline.combbhegdecollege.com. Raman spectroscopy has been used in the analysis of mixtures containing Bismarck Brown dyes, although unambiguous identification of specific dyes can be challenging depending on the sample complexity cnr.it. Surface-Enhanced Raman Scattering (SERS) has also been applied to analyze samples containing "Vesuvine R", which is related to Bismarck Brown R, and comparisons to standard Bismarck Brown Y spectra have been made cnr.it.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. While the provided search results mention other characterization techniques for Bismarck Brown R, specific applications of NMR for its structural elucidation were not prominently featured in the context of the provided snippets. However, NMR, particularly ¹H and ¹³C NMR, would typically be used to confirm the structure and purity of Bismarck Brown R by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to the different hydrogen and carbon atoms in the molecule.
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. This technique can confirm the molecular formula of Bismarck Brown R and identify any impurities or degradation products. High-resolution mass spectrometry techniques, such as HPLC-DAD-HRMS, have been used in the analysis of samples containing Bismarck Brown dyes to identify degradation products cnr.it. For instance, specific products due to formaldehyde (B43269) or acetaldehyde-induced degradation of Bismarck Brown R in textile samples were detected using HPLC-DAD-HRMS cnr.it. While direct mass spectra of pure Bismarck Brown R were not detailed in the provided snippets, MS is a standard tool for characterizing organic molecules like dyes.
Advanced Microscopy Techniques for Morphological and Nanoscale Characterization of Bismarck Brown R-Incorporated Systems
Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanoscale features of materials that incorporate or interact with Bismarck Brown R.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials delongamerica.com. It is widely used to examine the size, shape, and surface texture of adsorbents before and after the adsorption of dyes like Bismarck Brown R.
SEM has been used to characterize mesoporous silica (B1680970) (MCM-48) used for the adsorption of Bismarck Brown R dye, showing the morphology of the adsorbent material researchgate.net. Similarly, the morphology of activated carbon prepared from date seed biomass for Bismarck Brown R removal was characterized using SEM, providing insights into its porous surface structure rsc.org. The surface morphology of sewage sludge used as an adsorbent for Bismarck Brown R was investigated using SEM, revealing its granular nature and the presence of pores rdd.edu.iq.
Field Emission Scanning Electron Microscopy (FESEM), a type of SEM, was used to identify the morphology of functionalized graphene oxide materials used for the adsorption of Bismarck Brown dye, showing features like flat sheets with puckers and porous networks uobasrah.edu.iq. SEM has also been applied to characterize TiO2 nanoparticles used for the photocatalytic degradation of Bismarck Brown R, showing their morphology opensciencepublications.comuni-hannover.de. In studies involving the synthesis of nanostructured materials for Bismarck Brown removal, SEM images have shown the morphology of the synthesized materials, such as spherical morphology for nanostructured octamolybdate-based compounds rsc.org. SEM was also used to study the morphology of Poly-3-Thenoic acid/Cu-TiO2 nanohybrid, revealing small aggregates of nanoparticles with smooth surface morphology wu.ac.th.
SEM is valuable for understanding how the structure of an adsorbent material changes upon interaction with Bismarck Brown R and how the dye molecules might be distributed on the surface.
Representative findings from SEM studies:
| Material | Observed Morphology | Reference |
| Mesoporous silica (MCM-48) | Morphology of the adsorbent | researchgate.net |
| Activated carbon from date seed biomass | Porous carbon surface and pore structure | rsc.org |
| Sewage sludge | Granular with irregular distribution and pores | rdd.edu.iq |
| Functionalized graphene oxide (GO) | Flat sheets with puckers, porous network | uobasrah.edu.iq |
| Functionalized graphene oxide (GODABE) | Wrinkles on surface, smoother than GO or GODAB | uobasrah.edu.iq |
| TiO2 nanoparticles | Morphology of the nanoparticles | opensciencepublications.comuni-hannover.de |
| Nanostructured octamolybdate-based compound | Spherical morphology | rsc.org |
| Poly-3-Thenoic acid/Cu-TiO2 nanohybrid | Small aggregates of polymer with TiO2 nanoparticles, smooth surface | wu.ac.th |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and can reveal the internal structure, crystal structure, and nanoscale details of materials delongamerica.com. TEM is particularly useful for characterizing nanoparticles and understanding their size, shape, and dispersion when incorporated into systems designed for applications like dye removal or degradation.
TEM has been used in the characterization of tungsten oxide (W5O14) nanorods synthesized for the adsorption of Bismarck Brown R mdpi.comresearchgate.net. TEM images showed that the nanoparticles had a cylindrical structure with specific dimensions (length ~123 nm, width ~31.3 nm), confirming their nanorod shape and smooth surface mdpi.com. High-Resolution TEM (HRTEM) provided enlarged lattice-resolved images mdpi.com.
TEM is also used to investigate the size and formation of nanoparticles within composite materials. In the study of the Poly-3-Thenoic acid/Cu-TiO2 nanohybrid, TEM analysis showed a decreased particle size for the TiO2 nanoparticles within the composite wu.ac.th.
TEM is a valuable technique for the thorough physicochemical characterization of newly synthesized nanoparticulates and can provide essential information for the development of efficient materials for interacting with dyes like Bismarck Brown R nih.gov.
Representative findings from TEM studies:
| Material | Observed Morphology and Structure | Reference |
| Tungsten oxide (W5O14) nanorods | Cylindrical structure, length ~123 nm, width ~31.3 nm | mdpi.comresearchgate.net |
| Poly-3-Thenoic acid/Cu-TiO2 nanohybrid | Decreased particle size of TiO2 nanoparticles | wu.ac.th |
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In the context of Bismarck Brown R and its modified systems, XRD analysis is primarily applied to characterize adsorbent materials used for the removal of the dye from wastewater.
Studies investigating the adsorption of Bismarck Brown R have utilized XRD to analyze the structural properties of the adsorbent materials before and after dye adsorption. For instance, a study on the synthesis of functionalized W₅O₁₄ nanorods for Bismarck Brown R adsorption employed powder XRD to confirm the phase and composition of the nanorods. The XRD pattern of the synthesized W₅O₁₄ nanorods showed sharp peaks, indicating a highly crystalline nature. mdpi.comresearchgate.net Analysis of the diffraction peaks allowed for the determination of lattice planes and confirmed a tetragonal symmetry for the W₅O₁₄ nanorods, with specific cell dimensions and space group identified using crystallographic software. researchgate.net
Another application of XRD is in the characterization of modified chitosan (B1678972) Schiff base materials used for Bismarck Brown R removal. XRD analysis was performed on the modified chitosan to assess changes in its crystalline structure upon modification. researchgate.net Similarly, activated carbon prepared from date seeds for Bismarck Brown R removal was characterized by various techniques, although the specific details of XRD findings for this material in relation to Bismarck Brown R adsorption were not explicitly detailed in the provided snippets. rsc.org
In studies involving the photocatalytic degradation of Bismarck Brown R, XRD has been used to characterize the photocatalyst materials, such as iron oxide nanoparticles or Poly-3-Thenoic acid/Cu-TiO₂ nanohybrids. wu.ac.thwu.ac.thijrpc.com For iron oxide nanoparticles used in Bismarck Brown degradation, the average particle size was determined from the powder XRD pattern using the Debye-Scherrer equation. ijrpc.com For the Poly-3-Thenoic acid/Cu-TiO₂ nanohybrid, XRD analysis confirmed the presence of high crystalline anatase TiO₂ nanoparticles within the polymer matrix. wu.ac.thwu.ac.th
While these studies focus on the adsorbent or photocatalyst materials, the interaction of Bismarck Brown R with these materials can sometimes induce changes in the material's crystalline structure or affect peak positions and intensities in the XRD patterns, providing indirect information about the adsorption or degradation process.
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity Assessment
Brunauer–Emmett–Teller (BET) surface area analysis is a crucial technique for evaluating the specific surface area and pore characteristics of materials, which are critical factors influencing their adsorption capacity. For materials used to adsorb Bismarck Brown R, BET analysis provides insights into the available surface for dye molecule interaction and the pore structure that facilitates or hinders diffusion.
Several studies on Bismarck Brown R removal utilize BET analysis to characterize the adsorbent materials. Activated carbon prepared from date seeds for the removal of Bismarck Brown R was characterized using BET analysis to understand its porous carbon surface and pore structure. rsc.orgresearchgate.net These properties are considered essential for the removal of both organic dyes like Bismarck Brown R and inorganic pollutants. rsc.org
In the context of using biochar as an adsorbent for Bismarck Brown R, BET analysis was performed to determine its specific surface area. One study reported a BET specific surface area of 19.90 ± 1.20 m²/g for the biochar used in the adsorption of Bismarck Brown R. researchgate.net
Modified chitosan Schiff base materials, also explored for Bismarck Brown R removal, were subjected to BET analysis to determine their surface area. researchgate.net Similarly, studies on the adsorption of Bismarck Brown G (a related dye) by materials like multiwall carbon nanotubes (MWCNTs) and (Co, Ni)₃O₄/Al₂O₃ spinel catalysts have also employed BET analysis to assess specific surface area and porosity, highlighting the importance of these properties in the adsorption process. tsijournals.comjocpr.com For the spinel catalyst, it was found that BET surface areas and pore size decreased with increasing calcination temperature, which was attributed to sintering processes. tsijournals.com
The BET surface area and porosity directly impact the adsorption capacity of a material for Bismarck Brown R, as a larger surface area and suitable pore structure provide more active sites and pathways for dye molecules to bind to or enter.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDXRA, is an analytical technique used to determine the elemental composition of a sample. When applied to Bismarck Brown R or materials interacting with it, EDX provides information about the constituent elements present.
In studies involving the adsorption or degradation of Bismarck Brown R by various materials, EDX is frequently used to confirm the elemental composition of the adsorbent or photocatalyst. For example, in the synthesis of functionalized W₅O₁₄ nanorods for Bismarck Brown R adsorption, EDX analysis was used to confirm the existence of elements O, Na, and W in the prepared nanorods. mdpi.comresearchgate.net The EDX pattern provides a spectrum showing peaks corresponding to the characteristic X-rays emitted by the elements present in the sample. mdpi.comresearchgate.net
When studying the interaction of Bismarck Brown R with adsorbent materials, EDX can potentially be used to detect the presence of elements from the dye molecule on the adsorbent surface after the adsorption process, providing evidence of successful dye removal. While the provided snippets primarily focus on the elemental composition of the adsorbent materials themselves, the principle extends to analyzing the composition of the material after it has adsorbed the dye.
For instance, EDX analysis of Acacia nilotica, used for the adsorption of Bismarck Brown Y (a related dye), demonstrated that the adsorbent was mainly composed of carbon and oxygen, with smaller amounts of potassium and calcium. deswater.com This analysis confirms the elemental makeup of the raw adsorbent material. In the case of Poly-3-Thenoic acid/Cu-TiO₂ nanohybrids used for Bismarck Brown R degradation, EDX confirmed the presence of all constituent elements of the polymer and Cu-TiO₂ in the nanohybrid material. wu.ac.thwu.ac.th
EDX analysis complements other characterization techniques by providing essential information about the elemental makeup of the materials involved in the study of Bismarck Brown R's interactions or removal from aqueous solutions.
Compound Names and PubChem CIDs
Here is a table listing the chemical compounds mentioned in the article and their corresponding PubChem CIDs, based on the search results.
| Compound Name | PubChem CID |
| Bismarck Brown R | 79459 fishersci.cadawnscientific.comfishersci.no |
| Bismarck Brown R Base | 24674 nih.govnih.gov |
| Tungsten(VI) oxide (W₅O₁₄) | 160075 mdpi.com |
| Chitosan | 71853 researchgate.net |
| Titanium dioxide (TiO₂) | 59995 wu.ac.thwu.ac.th |
| Copper(II) chloride (CuCl₂) | 24031 wu.ac.th |
| Iron oxide (Fe₂O₃) | 14502 ijrpc.com |
| Multi-walled carbon nanotube (MWCNT) | 24716231 jocpr.comamecj.com |
| Zinc oxide (ZnO) | 14902 orientjchem.orgorientjchem.org |
| Acacia nilotica | Not applicable (natural material) |
| Bismarck Brown Y | 53615 deswater.comebi.ac.uk |
| Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) | 160954 mdpi.com |
| Hydrochloric acid (HCl) | 313 nih.gov |
| Sodium hydroxide (B78521) (NaOH) | 303407 researchgate.net |
| Poly-3-Thenoic acid | Not found in search results with CID |
Data Tables
Based on the search results, specific quantitative data for Bismarck Brown R directly related to XRD, BET, and EDX of the dye itself is limited. These techniques are primarily applied to the materials used with Bismarck Brown R (adsorbents, photocatalysts). However, some data points regarding these materials were found and are presented below.
Table 1: BET Surface Area of Adsorbent Materials Used with Bismarck Brown R
| Adsorbent Material | BET Surface Area (m²/g) | Reference |
| Biochar | 19.90 ± 1.20 | researchgate.net |
| Activated Carbon (from date seed) | Not specified numerically in snippets, but characterized | rsc.orgresearchgate.net |
| (Co, Ni)₃O₄/Al₂O₃ Spinel Catalyst (calcined at 500°C) | Decreased with increasing temperature | tsijournals.com |
| (Co, Ni)₃O₄/Al₂O₃ Spinel Catalyst (calcined at 600°C) | Decreased with increasing temperature | tsijournals.com |
| Multiwall Carbon Nanotubes (MWCNTs) | Characterized using BET | jocpr.com |
| Modified Chitosan Schiff Base | Determined using BET | researchgate.net |
| W₅O₁₄ Nanorods | Not specified numerically in snippets | mdpi.com |
| Poly-3-Thenoic acid/Cu-TiO₂ Nanohybrid | Large surface area reported | wu.ac.thwu.ac.th |
Table 2: Elemental Composition (EDX) of Materials Used with Bismarck Brown R
| Material | Key Elements Detected (based on snippets) | Reference |
| W₅O₁₄ Nanorods | O, Na, W | mdpi.comresearchgate.net |
| Acacia nilotica (used with BBY) | Carbon, Oxygen, Potassium, Calcium | deswater.com |
| Poly-3-Thenoic acid/Cu-TiO₂ Nanohybrid | Constituent elements of polymer and Cu-TiO₂ | wu.ac.thwu.ac.th |
Table 3: XRD Findings for Crystalline Structure Analysis of Materials Used with Bismarck Brown R
| Material | Key XRD Findings (based on snippets) | Reference |
| W₅O₁₄ Nanorods | Highly crystalline, tetragonal symmetry, specific lattice planes identified | mdpi.comresearchgate.net |
| Modified Chitosan Schiff Base | Characterized using XRD | researchgate.net |
| Iron Oxide Nanoparticles | Average particle size determined (approx. 10 nm) | ijrpc.com |
| Poly-3-Thenoic acid/Cu-TiO₂ Nanohybrid | High crystalline anatase TiO₂ nanoparticles present | wu.ac.thwu.ac.th |
| (Co, Ni)₃O₄/Al₂O₃ Spinel Catalyst | Crystallite structure increased with calcination temperature, deviations in peak positions | tsijournals.com |
| Multiwall Carbon Nanotubes (MWCNTs) | Crystal structure investigated using XRD | jocpr.com |
| Zinc Oxide (ZnO) / Triazole-PVC/ZnO Composite | Wurtzite type hexagonal structure for ZnO, main peaks appeared in composite | orientjchem.org |
Please note that detailed crystallographic data (like full peak lists, d-spacings, or unit cell parameters beyond what is explicitly mentioned) and complete EDX elemental percentages were not consistently available across the provided search snippets for all materials. The tables summarize the findings as reported in the search results.
Theoretical and Computational Chemistry Approaches to Bismarck Brown R Systems
Quantum Chemical Calculations and Simulations
Quantum chemical methods, including ab initio and semi-empirical approaches, are employed to study the electronic structure and reactivity of Bismarck Brown R. Density Functional Theory (DFT) is a particularly common approach for determining optimized geometries, energy gaps, and spectroscopic properties.
Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Studies
Ab initio and semi-empirical methods are used to simulate the photocatalytic decolorization of Bismarck Brown R. These quantum calculation methods can help determine the reactivity of the Bismarck Brown R molecule by comparing the potential energy stability between bonds tsijournals.comresearchgate.net. For instance, optimizing probable structures of chemical species can be calculated using methods like PM3 configuration interaction microstate tsijournals.comresearchgate.net. Studies have shown that hydroxyl radicals can react with Bismarck Brown R at different active sites, such as the C7—N8, C12—N16, N16-N17, and N17—C18 bonds, with the lowest activation energy compared to other potential sites tsijournals.comresearchgate.net.
Semi-empirical methods, while less computationally expensive than ab initio methods, still provide a quantum mechanical framework for calculations scispace.com. They involve integral approximations and parameterizations to enhance efficiency, making them suitable for modeling larger molecules scispace.com. These methods can be used to understand the electronic structure of chemical compounds dokumen.pub.
Density Functional Theory (DFT) Applications (e.g., optimized geometry, band gap, vibrational and electronic transitions)
DFT is widely applied to investigate various properties of Bismarck Brown R and related systems. These applications include the determination of optimized geometry, band gap, and vibrational and electronic transitions acs.org.
Optimized Geometry: DFT calculations are used to determine the most stable spatial arrangement of atoms in the Bismarck Brown R molecule. Geometry optimization of Bismarck Brown R has been calculated at levels of theory such as 3-21G researchgate.netresearchgate.net.
Band Gap: The band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a crucial property related to a molecule's electronic and optical behavior. DFT studies can compute HOMO-LUMO energies and show a significant reduction in the band gap upon incorporating Bismarck Brown dye into oligomers acs.orgmdpi.com. This reduction in band gap can indicate changes in conductivity nih.gov.
Vibrational and Electronic Transitions: DFT can simulate vibrational frequencies, which can be compared with experimental IR spectra to confirm molecular structure acs.orgnih.gov. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, providing insights into the molecule's UV-Vis absorption properties and electronic transitions mdpi.comnih.gov. Theoretical UV-Vis spectra calculated through TD-DFT have shown good agreement with experimental values for Bismarck Brown modified oligomers, with observed peaks attributed to n-π* transitions nih.gov.
Table 1 summarizes some DFT applications to Bismarck Brown R systems.
| Property Studied | DFT Functional/Basis Set (Examples) | Key Findings (Examples) | Source(s) |
| Optimized Geometry | 3-21G researchgate.netresearchgate.net, B3LYP/6-311G(d) acs.org | Determination of stable molecular structures researchgate.netacs.orgresearchgate.net. | researchgate.netacs.orgresearchgate.net |
| Band Gap (HOMO-LUMO) | B3LYP/6-311G(d) acs.org, B3LYP/6-311G(d,p) mdpi.com | Reduction in band gap upon incorporation into oligomers acs.orgmdpi.com. | acs.orgmdpi.com |
| Vibrational Transitions | B3LYP/6-311G(d) acs.org, B3LYP/6-311G(d,p) mdpi.com | Agreement between theoretical and experimental IR spectra acs.orgmdpi.comnih.gov. | acs.orgmdpi.comnih.gov |
| Electronic Transitions (UV-Vis) | TD-DFT/B3LYP/6-311G(d) nih.gov, TD-DFT/B3LYP/6-311G(d,p) mdpi.com | Simulation of UV-Vis spectra, identification of electronic transitions (e.g., n-π*) mdpi.comnih.gov. | mdpi.comnih.gov |
Molecular Dynamics and Monte Carlo Simulations in Bismarck Brown R Systems
Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of molecules and systems over time or to sample conformational space.
Molecular dynamics simulations have been employed to study the stability of complexes involving Bismarck Brown Y (a related compound) and proteins like bovine serum albumin (BSA) researchgate.net. These simulations can demonstrate the stability of such complexes in a dynamic solvent system researchgate.net. MD simulations can also reveal minor conformational changes in the dye molecule upon binding researchgate.net.
Monte Carlo simulations have been performed in studies involving Bismarck Brown, particularly in the context of analyzing mixtures and developing analytical methods researchgate.netresearchgate.net. While the provided search results don't detail MC simulations specifically of Bismarck Brown R as a solute in a solvent to study its conformational behavior, they mention MC simulations in the context of chemometrics and analyzing spectral data of Bismarck Brown mixtures researchgate.netresearchgate.netuobaghdad.edu.iq. For example, Monte Carlo simulations were used in a study involving binary dye mixtures of Bismarck Brown and Crystal Violet to test the linearity of a method for analyzing highly overlapped spectral loadings researchgate.netresearchgate.net.
Computational Reaction Dynamics Studies (e.g., photocatalytic mechanisms, transition state analysis)
Computational reaction dynamics studies are crucial for understanding the step-by-step processes and energy profiles of chemical reactions involving Bismarck Brown R, such as its photocatalytic degradation.
Simulations have been conducted to investigate the photocatalytic decolorization mechanism of Bismarck Brown R using quantum calculation methods tsijournals.comresearchgate.net. These studies involve postulating and studying transition states to estimate the initial steps of the reaction pathways tsijournals.comresearchgate.net. Thirty-six transition states were postulated in one study to understand the photocatalytic decolorization tsijournals.comresearchgate.net. The most probable transition states are identified based on factors like energy barrier value, zero point energy, and imaginary frequency tsijournals.comresearchgate.net. For instance, the reaction of hydroxyl radicals with Bismarck Brown R involves investigating probable transition states at different active sites tsijournals.comresearchgate.net.
Understanding carrier transfer dynamics is essential in photocatalytic processes, which involve charge carrier generation, separation, and transfer, ultimately leading to catalytic reactions rsc.orgacs.org. Computational studies can contribute to elucidating these mechanisms. For example, the enhanced photocatalytic activity of certain composites in degrading Bismarck Brown R has been attributed to effective photogenerated charge separation and transfer through heterojunctions researchgate.net.
Application of Chemometrics in Bismarck Brown R System Design and Analysis
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data and design experiments mdpi.com. In the context of Bismarck Brown R, chemometrics has been applied in the analysis of systems containing this dye, particularly in the development and validation of analytical methods.
Chemometrics can be used for the correlation of a physical or chemical property of interest to multiple wavelength channels of optical spectra dtic.mil. This is relevant when analyzing mixtures containing Bismarck Brown R using spectroscopic techniques researchgate.netdtic.mil. For example, multivariate calibration, a chemometric tool, is a well-established method for this purpose dtic.mil.
Studies have utilized chemometric approaches in the design and analysis of systems for the determination of Bismarck Brown R dye researchgate.net. This can involve designing flow injection systems and analyzing parameters like flow rate, sample volume, repeatability, and dispersion coefficient using statistical methods researchgate.net. Chemometric tools can also be applied to analyze spectral data from mixtures containing Bismarck Brown, such as using PCR (Principal Component Regression) regression analysis on absorbance and transmittance data dtic.mil.
Chemometrics plays a role in the design of multivariate optical elements (MOEs) for the determination of specific analytes like Bismarck Brown in mixtures, treating other components as interferences researchgate.netdtic.mil. This involves using statistical methods to design filters that allow for the selective detection of the target substance researchgate.netdtic.mil.
Environmental Chemistry and Remediation Research for Bismarck Brown R
Adsorption-Based Removal Strategies
Adsorption is a widely studied method for removing synthetic and inorganic contaminants from water, focusing on the use of available and inexpensive materials as adsorbents. rdd.edu.iq The process involves the accumulation of dye molecules onto the surface of an adsorbent material.
Development and Characterization of Novel Adsorbents
Research has focused on developing and characterizing novel adsorbents for the efficient removal of Bismarck Brown R from aqueous solutions. These materials include activated carbons derived from biomass, metal oxides, nanocomposites, and mesoporous silicas.
Activated carbon prepared from sewage sludge has been employed for BBR removal, demonstrating a maximum percentage removal of 96.60% at pH 2. rdd.edu.iq Date seed biomass has also been utilized to prepare activated carbon (AC) through a chemical activation method for BBR removal. rsc.orgrsc.org Different soaking temperatures (45 °C, 55 °C, and 65 °C) during the activation process influenced the characteristics of the resulting activated carbon samples (AC 45, AC 55, and AC 65). rsc.org These activated carbons were characterized using techniques such as thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis to understand their porous structure and surface properties. rsc.orgrsc.org
Mesoporous silica (B1680970), specifically MCM-48, has been investigated as a new dye adsorbent for Bismarck Brown R. researchgate.net MCM-48 was synthesized using Ludox HS-40 as a silica source and surfactants like Cetyl Trimethylammonium Bromide (CTAB) and Triton X-100. researchgate.net Characterization of MCM-48 was performed using Fourier transform infrared (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). researchgate.net
Tungsten oxide nanorods (W₅O₁₄) synthesized via a green route using sodium tungstate (B81510) dihydrate and Punica granatum peel extract have also been explored for BBR removal. mdpi.com Characterization techniques revealed the prepared material to be highly crystalline and nanorod-shaped, with various functional groups on its surface. mdpi.com
Graphene oxide (GO) and its derivatives, such as graphene oxide-grafted-poly (n-butyl methacrylate-co-methacrylic acid) (GO-g-pBCM) and Mn-Fe₂O₄ nanoparticle-loaded on activated carbon (Mn-Fe₂O₄-NPs-AC), have shown potential as adsorbents for Bismarck Brown R. uobasrah.edu.iquobasrah.edu.iqorientjchem.org These adsorbents were characterized by techniques like FTIR, SEM, and XRD to confirm their composition and structure. uobasrah.edu.iquobasrah.edu.iqorientjchem.org
Biosorbents prepared from Laplap Purpureus Stem Powder (LPSP) have been utilized for BBR removal, with characterization performed using SEM and FTIR. sciensage.info Multiwall carbon nanotubes (MWCNTs) have also been investigated for their adsorptive removal capabilities of BBR. hilarispublisher.comjocpr.com
A novel bio-nanocomposite based on whey protein concentrate nanofibrils (WPF) and montmorillonite (B579905) nano-clay (MMT) has been developed and characterized using SEM, FT-IR, XRD, and BET techniques for the adsorption of cationic dyes, including Bismarck Brown R. biorxiv.org
Adsorption Kinetics and Mechanism Investigations
Studies on the adsorption kinetics of Bismarck Brown R onto various adsorbents have been conducted to understand the rate and mechanism of the adsorption process. Common kinetic models applied include pseudo-first-order, pseudo-second-order, and Elovich models. rdd.edu.iqrsc.orguobasrah.edu.iqorientjchem.orgbiorxiv.orgscientific.netuobaghdad.edu.iqrsc.org
For many adsorbents, such as activated sewage sludge, mesoporous silica MCM-48, tungsten oxide nanorods, graphene oxide and its derivatives, and multiwall carbon nanotubes, the pseudo-second-order kinetic model has shown a better fit to the experimental data compared to the pseudo-first-order model. rdd.edu.iqresearchgate.netmdpi.comuobasrah.edu.iquobasrah.edu.iqorientjchem.orghilarispublisher.combiorxiv.orguobaghdad.edu.iqrsc.org This suggests that the adsorption process is likely controlled by a chemisorption mechanism involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. rdd.edu.iq
Some studies also indicate that the adsorption mechanism can involve both film-diffusion and intraparticle diffusion. rsc.orgbiorxiv.orgrsc.org The Elovich model has also been found to describe the adsorption kinetics accurately in some cases. rsc.orgrsc.org
Adsorption Isotherm Modeling
Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye in the solution at a constant temperature. Langmuir and Freundlich isotherms are commonly applied models. rdd.edu.iqsciensage.inforesearchgate.netmdpi.comuobasrah.edu.iquobasrah.edu.iqorientjchem.orgscientific.netuobaghdad.edu.iqresearchgate.net
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. uobasrah.edu.iqscientific.net The Freundlich isotherm model, on the other hand, describes multilayer adsorption on heterogeneous surfaces. mdpi.comscientific.net
Research on BBR adsorption onto various materials has shown that both Langmuir and Freundlich models can describe the equilibrium data, with the suitability varying depending on the adsorbent. For activated sewage sludge, the Langmuir isotherm showed better suitability with experimental results. rdd.edu.iq Similarly, the Langmuir model was found to be more suitable for describing BBR adsorption onto graphene oxide and its derivatives. uobasrah.edu.iquobasrah.edu.iqorientjchem.orguobaghdad.edu.iq For mesoporous silica MCM-48, both Langmuir and Freundlich models provided adsorption capacity values. researchgate.net Studies using activated carbon from date seeds also tested Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich isotherms, with the Langmuir isotherm being theoretically valid for monolayer adsorption. rsc.org Laplap Purpureus Stem Powder (LPSP) biosorbent data was also analyzed by Langmuir and Freundlich models, with the Langmuir model showing a better fit. sciensage.info Granular activated carbon adsorption of BBR was well described by the Freundlich isotherm model. researchgate.net
Maximum monolayer adsorption capacities (Qmax) have been reported for different adsorbents. For mesoporous silica MCM-48, the Langmuir adsorption capacity was found to be 158.7301 mg/g. researchgate.net Activated carbon from date seed biomass showed a maximum monolayer adsorption capacity of 192.31 mg/g for BBR. rsc.orgrsc.org Graphene oxide and its derivatives exhibited high maximum adsorption capacities, reaching up to 1428.5 mg/g for GODAB. uobasrah.edu.iquobasrah.edu.iq Magnetically modified multiwalled carbon nanotubes (MMWCNT) achieved an adsorption capacity of 76.92 mg/g in batch studies. tandfonline.com
Thermodynamic Analysis of Adsorption Processes
Thermodynamic studies are conducted to evaluate the feasibility and spontaneity of the adsorption process, as well as to understand the energy changes involved. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated. rdd.edu.iqmdpi.comuobasrah.edu.iqorientjchem.orghilarispublisher.combiorxiv.orgscientific.netuobaghdad.edu.iqrsc.orgresearchgate.nettandfonline.com
A negative value of ΔG° indicates that the adsorption process is spontaneous. rdd.edu.iqmdpi.comuobasrah.edu.iqorientjchem.orghilarispublisher.comscientific.netuobaghdad.edu.iqresearchgate.net Studies on BBR adsorption onto various adsorbents, including activated sewage sludge, tungsten oxide nanorods, graphene oxide and its derivatives, granular activated carbon, multiwall carbon nanotubes, and magnetically modified multiwalled carbon nanotubes, have reported negative ΔG° values, confirming the spontaneity of the adsorption. rdd.edu.iqmdpi.comuobasrah.edu.iqorientjchem.orghilarispublisher.comscientific.netuobaghdad.edu.iqresearchgate.nettandfonline.com
The enthalpy change (ΔH°) provides information about the endothermic or exothermic nature of the adsorption. A positive ΔH° suggests an endothermic process, meaning that higher temperatures favor adsorption. rdd.edu.iquobasrah.edu.iqorientjchem.orguobaghdad.edu.iqresearchgate.nettandfonline.com Conversely, a negative ΔH° indicates an exothermic process. For BBR adsorption, studies have reported both endothermic (e.g., activated sewage sludge, graphene oxide derivatives, granular activated carbon, Mn-Fe₂O₄-NPs-AC, GO and GO-g-pBCM, MMWCNT) and cases where increasing temperature decreased removal efficiency (e.g., tungsten oxide nanorods), suggesting a possible dominance of physisorption at lower temperatures. rdd.edu.iqmdpi.comuobasrah.edu.iqorientjchem.orguobaghdad.edu.iqresearchgate.nettandfonline.com
The entropy change (ΔS°) reflects the degree of randomness at the solid-solution interface during adsorption. A positive ΔS° indicates increased randomness and affinity of the adsorbent for the dye. rdd.edu.iquobasrah.edu.iqorientjchem.orguobaghdad.edu.iq Positive ΔS° values have been reported for BBR adsorption onto activated sewage sludge, graphene oxide derivatives, Mn-Fe₂O₄-NPs-AC, and GO and GO-g-pBCM. rdd.edu.iquobasrah.edu.iqorientjchem.orguobaghdad.edu.iq A negative ΔS° was observed for tungsten oxide nanorods, indicating a decrease in randomness at the adsorbate-adsorbent interface. mdpi.com
The energy obtained from the Dubinin–Radushkevich (DKR) isotherm for BBR adsorption onto MMWCNT indicated physical adsorption. tandfonline.com
Influence of Operational Parameters on Adsorption Efficiency
Several operational parameters significantly influence the efficiency of Bismarck Brown R adsorption, including solution pH, initial dye concentration, contact time, adsorbent dosage, and temperature. rdd.edu.iqsciensage.inforsc.orguobasrah.edu.iqbiorxiv.orgscientific.netuobaghdad.edu.iqrsc.orgijrpc.comx-mol.net
Effect of pH: Solution pH plays a crucial role in dye adsorption as it affects the surface charge of the adsorbent and the ionization state of the dye molecules. rdd.edu.iqsciensage.infoscientific.netuobabylon.edu.iq For activated sewage sludge, the maximum percentage removal of BBR occurred at pH 2. rdd.edu.iq For Laplap Purpureus Stem Powder (LPSP) biosorbent, the maximum sorption was observed at pH 8. sciensage.info Graphene oxide and GO-g-pBCM showed highest adsorption of BBR at pH 3.0. uobasrah.edu.iq For Mn-Fe₂O₄-NPs-AC, an optimum pH of 6.0 was used in batch experiments. orientjchem.org Studies on the photocatalytic degradation of BBR using TiO₂ also found the highest efficiency at pH 3. opensciencepublications.comopensciencepublications.com
Effect of Initial Dye Concentration: The initial concentration of the dye in the solution affects the driving force for adsorption. Studies have shown that the percentage of dye adsorption can decrease with increasing initial dye concentration due to the saturation of available adsorption sites. rdd.edu.iqrsc.orgscientific.netrsc.org For activated sewage sludge, the percentage of dye adsorption decreased as the initial concentration of BBR increased from 10-100 mg/l. rdd.edu.iq
Effect of Contact Time: The contact time between the adsorbent and the dye solution is essential for reaching adsorption equilibrium. The optimum contact time varies depending on the adsorbent. For mesoporous silica MCM-48, the optimum contact time was 120 minutes. researchgate.netresearchgate.net For Laplap Purpureus Stem Powder (LPSP), the best possible time was noted to be 50 minutes. sciensage.info For activated carbon from date seeds, equilibrium was achieved within 240 minutes. rsc.orgrsc.org For granular activated carbon, the equilibrium contact time was 90 minutes. researchgate.net For multiwall carbon nanotubes, the optimum contact time was reported as 20 minutes in one study (for Bismarck Brown G, a related dye) and adsorption equilibrium was reached within 60 minutes for Congo Red (another dye) in another study. jocpr.comuobabylon.edu.iq
Effect of Adsorbent Dosage: Increasing the adsorbent dosage generally leads to an increase in the percentage removal of the dye because a higher amount of adsorbent provides more available adsorption sites. rdd.edu.iqsciensage.inforsc.org For activated sewage sludge, increasing the amount of sludge from 0.1-1.5 g resulted in an increased percentage removal of BBR. rdd.edu.iq For Laplap Purpureus Stem Powder (LPSP), the optimal dose weight was 300 mg. sciensage.info For multiwall carbon nanotubes, increasing the dosage enhanced the percentage of dye removal. uobabylon.edu.iq
Effect of Temperature: The effect of temperature on BBR adsorption varies depending on the adsorbent and the nature of the adsorption process (endothermic or exothermic). For adsorbents where the process is endothermic, increasing temperature can increase adsorption capacity. orientjchem.orguobaghdad.edu.iqresearchgate.nettandfonline.com However, for some adsorbents like tungsten oxide nanorods, increasing temperature decreased the removal efficiency, possibly due to the weakening of physical bonds. mdpi.com Studies on activated carbon from date seeds investigated temperatures between 30-60 °C. rsc.orgrsc.org
Here is a summary of some operational parameters and their effects on BBR adsorption from the search results:
| Adsorbent | Parameter Studied | Observed Effect | Optimum Value / Finding | Source |
| Activated Sewage Sludge | pH | Percentage removal decreased at higher pH. | Maximum removal at pH 2. | rdd.edu.iq |
| Activated Sewage Sludge | Initial Dye Concentration | Percentage adsorption decreased with increasing concentration. | Ideal initial concentration mentioned (specific value not in snippet). | rdd.edu.iq |
| Activated Sewage Sludge | Adsorbent Dose | Percentage removal increased with increasing adsorbent amount. | Studied range 0.1-1.5 g. | rdd.edu.iq |
| Laplap Purpureus Stem Powder (LPSP) | pH | Sorption process is pH dependent. | Maximum sorption at pH 8. | sciensage.info |
| Laplap Purpureus Stem Powder (LPSP) | Adsorbent Dose | Increased removal efficiency with dose. | Optimal dose: 300 mg. | sciensage.info |
| Laplap Purpureus Stem Powder (LPSP) | Contact Time | Affects removal efficiency. | Optimal time: 50 min. | sciensage.info |
| Laplap Purpureus Stem Powder (LPSP) | Initial Dye Concentration | Affects removal efficiency. | Studied range 50 to 250 mg/L. | sciensage.info |
| Graphene Oxide (GO) & GO-g-pBCM | pH | Highest adsorption occurred at specific pH. | Highest adsorption at pH 3.0 for both. | uobasrah.edu.iq |
| Activated Carbon (Date Seed Biomass) | Solution pH | Studied parameter. | Studied at pH 6 for isotherm studies. | rsc.orgrsc.org |
| Activated Carbon (Date Seed Biomass) | Initial Concentration | Studied parameter (100-500 mg/L). | Affects adsorption capacity. | rsc.orgrsc.org |
| Activated Carbon (Date Seed Biomass) | Contact Time | Studied parameter (0-240 min). | Equilibrium achieved within 240 min. | rsc.orgrsc.org |
| Activated Carbon (Date Seed Biomass) | Temperature | Studied parameter (30-60 °C). | Thermodynamic assessment suggests endothermic behavior. | rsc.orgrsc.org |
| Granular Activated Carbon | Initial Dye Concentration | Studied parameter. | Adsorption percentage decreased with increasing concentration. | researchgate.net |
| Granular Activated Carbon | Contact Time | Studied parameter. | Equilibrium contact time: 90 min. | researchgate.net |
| Granular Activated Carbon | Temperature | Studied parameter (298-318 K). | Adsorption percentage increases with increasing temperature. | researchgate.net |
| Multiwall Carbon Nanotubes (MWCNTs) | Contact Time | Affects adsorption. | Optimum contact time: 20 min (for BBG). | jocpr.com |
| Multiwall Carbon Nanotubes (MWCNTs) | MWCNT Dosage | Affects adsorption. | Optimum dosage: 20 mg (for BBG). | jocpr.com |
| Multiwall Carbon Nanotubes (MWCNTs) | pH | Affects adsorption. | Optimum pH: 5 (for BBG). | jocpr.com |
| Multiwall Carbon Nanotubes (MWCNTs) | Temperature | Affects adsorption. | Equilibrium adsorption capacity increased with temperature (for BBG). | jocpr.com |
| Mn-Fe₂O₄-NPs-AC | Initial BB Concentration | Studied parameter. | Investigated simultaneously with other variables. | orientjchem.org |
| Mn-Fe₂O₄-NPs-AC | pH | Studied parameter. | Optimum value: pH 6.0. | orientjchem.org |
| Mn-Fe₂O₄-NPs-AC | Adsorbent Dosage | Studied parameter. | Investigated simultaneously with other variables. | orientjchem.org |
| Mn-Fe₂O₄-NPs-AC | Sonication Time | Studied parameter. | Investigated simultaneously with other variables. | orientjchem.org |
| Whey Protein Nanofibrils/Montmorillonite | Dye Concentration | Effect explored. | High removal (>93%) for a wide concentration range. | biorxiv.org |
| Whey Protein Nanofibrils/Montmorillonite | Contact Time | Effect explored. | Cationic dyes adsorbed quicker (>82% after 4 h). | biorxiv.org |
| Whey Protein Nanofibrils/Montmorillonite | Adsorbent Dose | Effect explored. | Investigated parameter. | biorxiv.org |
| Multiwall Carbon Nanotubes (MWCNTs) | Initial Concentration (CR) | Removal decreased with increasing concentration. | Studied range 40-80 ppm. | uobabylon.edu.iq |
| Multiwall Carbon Nanotubes (MWCNTs) | pH (CR) | Significant role in efficiency. | Affects surface charge and ionization. | uobabylon.edu.iq |
| Multiwall Carbon Nanotubes (MWCNTs) | Adsorbent Dosage (CR) | Increased percentage removal with increasing dosage. | Studied range 0.010-0.035g. | uobabylon.edu.iq |
| Multiwall Carbon Nanotubes (MWCNTs) | Temperature (CR) | Studied parameter. | Adsorption capacity increased with temperature. | uobabylon.edu.iq |
Photocatalytic Degradation Processes
Photocatalytic degradation is another advanced oxidation process explored for the removal of Bismarck Brown R from wastewater. This method typically involves using a photocatalyst material, often a semiconductor, which, upon irradiation with light of a suitable wavelength, generates reactive species that can degrade organic pollutants. ijrpc.comopensciencepublications.comtsijournals.com
Titanium dioxide (TiO₂) nanoparticles prepared by the sol-gel method have been investigated for the photocatalytic degradation of Bismarck Brown R under UV light irradiation. opensciencepublications.comopensciencepublications.com The efficiency of the degradation process was found to be influenced by parameters such as photocatalyst concentration, dye concentration, and solution pH. opensciencepublications.comopensciencepublications.com Maximum degradation was observed with a specific dose of TiO₂ (100 mg). opensciencepublications.com The photodegradation efficiency decreased with increasing reaction pH, with the highest efficiency observed at pH 3. opensciencepublications.comopensciencepublications.com Under optimal conditions (100 mg TiO₂ dose, pH 3, 60 minutes irradiation with 16 W UV lamp), the percentage of BBR photodegradation reached 91.4%. opensciencepublications.comopensciencepublications.com The kinetic analysis of BBR photodegradation under different initial concentrations followed the Langmuir–Hinshelwood model. opensciencepublications.comopensciencepublications.com
Iron oxide nanoparticles synthesized by the co-precipitation method have also been used as photocatalysts for the degradation of Bismarck Brown R from aqueous solutions, using both solar and UV radiation as energy sources. ijrpc.com Experimental parameters like concentration, dose, pH, and contact time were varied to determine the optimum conditions for degradation. ijrpc.com Solar radiation achieved up to 95% degradation, while UV radiation degraded up to 96%. ijrpc.com
Copper hexacyanoferrate (II) has been synthesized and used as a photocatalyst for the bleaching of Bismarck Brown R dye. tsijournals.com The study investigated the effect of different parameters like pH, concentration, and light intensity on the rate of photocatalytic bleaching. tsijournals.com The rate of photocatalytic bleaching of BBR was observed to decrease on lowering the pH of the medium. tsijournals.com Increasing the concentration of BBR initially increased the rate of photocatalytic bleaching, reaching a maximum before decreasing with further increases in concentration. tsijournals.com
A recent approach integrating photocatalysis, microbubbles, and membrane separation resulted in 95.4% degradation of Bismarck Brown R dye and a 94% reduction in Chemical Oxygen Demand (COD). deccanherald.com
Summary of Photocatalytic Degradation Findings:
| Photocatalyst | Light Source | Key Parameters Studied | Key Findings | Source |
| TiO₂ nanoparticles | UV (16 W) | Catalyst dose, dye concentration, pH, irradiation time. | Maximum degradation at 100 mg TiO₂ and pH 3. Efficiency increased with time. | opensciencepublications.comopensciencepublications.com |
| Iron oxide nanoparticles | Solar, UV | Concentration, dose, pH, contact time. | Achieved high degradation percentages (up to 96%). | ijrpc.com |
| Copper hexacyanoferrate (II) | Tungsten lamp | pH, concentration, light intensity. | Rate affected by pH and concentration, reaching a maximum at optimal concentration. | tsijournals.com |
| Integrated system (Photocatalysis, Microbubbles, Membrane) | Not specified | Not specified | 95.4% degradation of BBR, 94% COD reduction. | deccanherald.com |
Design and Synthesis of Photocatalysts
Photocatalysis has emerged as a promising advanced oxidation process for the degradation of recalcitrant organic pollutants like azo dyes. opensciencepublications.comresearchgate.net Semiconductor metal oxides, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxide (Fe₂O₃), are widely explored as photocatalysts due to their stability, efficiency, and often low cost. mdpi.comnih.gov
TiO₂ is one of the most utilized photocatalysts, known for its photochemical stability, chemical inertness, and environmentally benign nature. mdpi.com ZnO is another competitive material, offering better electron mobility. mdpi.com Iron oxides, including Fe₂O₃ and Fe₃O₄, are also investigated for photocatalytic applications in water remediation. mdpi.comnih.gov
Synthesis methods for these photocatalysts vary. TiO₂ nanoparticles can be prepared using methods like the sol-gel technique. opensciencepublications.com Composite materials, such as NiFe₂O₄/ZnO hybrids, have been synthesized via hydrothermal methods to enhance photocatalytic performance. tzc.edu.cn
To improve the photocatalytic efficiency of pure metal oxides, which can be limited by wide band gaps and rapid electron-hole recombination, various modification strategies are employed. These include doping with metals (e.g., Cr-doped ZnO, Cu-TiO₂) or non-metals, forming nanocomposites (e.g., MnO₂/Fe₃O₄, Poly-3-Thenoic acid/Cu-TiO₂), and creating core-shell nanostructures. mdpi.comnih.govtzc.edu.cnwu.ac.th For instance, Cr-doped ZnO has shown enhanced surface defects, leading to increased hydroxyl group formation and improved removal of anionic dyes. mdpi.com CeO₂ doping in ZnO has also resulted in improved photodegradation rates. mdpi.com
Mechanistic Pathways of Photocatalytic Decolorization
The photocatalytic degradation of dyes like Bismarck Brown R typically involves the generation of reactive species upon irradiation of the semiconductor photocatalyst. When a semiconductor absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind holes (h⁺) in the valence band. mdpi.comgnest.org
These photogenerated electron-hole pairs drive redox reactions on the catalyst surface. Holes in the valence band can directly oxidize adsorbed pollutant molecules or react with adsorbed water or hydroxyl ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.comgnest.org Simultaneously, electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻). mdpi.comgnest.org
The generated reactive species, including •OH, h⁺, and O₂•⁻, are powerful oxidizing agents that attack and break down the complex organic structure of the dye molecule, leading to decolorization and eventually complete mineralization into carbon dioxide (CO₂) and water (H₂O). tzc.edu.cngnest.orgresearchgate.netresearchgate.netresearchgate.net
A significant factor affecting photocatalytic efficiency is the recombination of photogenerated electron-hole pairs, which reduces the number of charge carriers available to participate in degradation reactions. mdpi.comnih.govwu.ac.th Strategies such as doping, composite formation, and the presence of electron acceptors can help to inhibit this recombination, thereby enhancing the photocatalytic activity. mdpi.comnih.govtzc.edu.cnwu.ac.th For example, CeO₂ nanoparticles in a composite can capture electrons, preventing electron-hole recombination and promoting hydroxyl radical formation. mdpi.com Iron ions doped in TiO₂ have also been shown to reduce recombination rates by acting as hole or electron traps. mdpi.com
Optimization of Photocatalytic Parameters
The efficiency of photocatalytic degradation of Bismarck Brown R is influenced by several operating parameters, including light intensity, catalyst dosage, initial dye concentration, and solution pH. opensciencepublications.comwu.ac.thresearchgate.netresearchgate.netijrpc.commdpi.comresearchgate.net Optimizing these parameters is crucial for achieving maximum degradation efficiency.
Studies on the photocatalytic degradation of Bismarck Brown R using TiO₂ have shown that degradation efficiency increases with increasing catalyst dose up to an optimal point, beyond which it may decrease due to light scattering and reduced light penetration. opensciencepublications.comwu.ac.thresearchgate.net For TiO₂, a maximum degradation was observed with a dose of 100 mg in one study. opensciencepublications.com With green synthesized Ni₂O₃ nanoparticles, the maximum degradation of Bismarck brown was achieved with a catalyst concentration of 0.1 g/L. researchgate.net
The initial dye concentration also plays a role; generally, the degradation efficiency decreases with increasing initial dye concentration due to the limited number of active sites on the catalyst surface and reduced light penetration through the solution. opensciencepublications.comresearchgate.netmdpi.com
The pH of the solution significantly affects the surface charge of the photocatalyst and the ionization state of the dye molecules, influencing their adsorption onto the catalyst surface and the generation of reactive species. opensciencepublications.comwu.ac.thijrpc.comresearchgate.net For TiO₂, the highest photodegradation efficiency for Bismarck Brown R was observed at pH 3. opensciencepublications.com In contrast, using iron oxide nanoparticles, the optimum pH for degradation of a mixture including Bismarck Brown was found to be 8. ijrpc.com For ZnO, the decolorization efficiency of Bismarck Brown R increased with increasing pH, reaching a maximum at pH 9. researchgate.net These variations highlight the dependence of optimal pH on the specific photocatalyst used.
Light intensity is another critical parameter, as it directly affects the rate of electron-hole pair generation. researchgate.netresearchgate.netresearchgate.net The photocatalytic decolorization efficiency of Bismarck Brown R on ZnO and TiO₂ has been shown to increase with increasing light intensity up to a certain point. researchgate.netresearchgate.net
Here is a summary of some optimized photocatalytic parameters for Bismarck Brown R degradation from various studies:
| Photocatalyst | Parameter | Optimal Value | Reference |
| TiO₂ | Catalyst Dose | 100 mg | opensciencepublications.com |
| TiO₂ | pH | 3 | opensciencepublications.com |
| Green synthesized Ni₂O₃ nanoparticles | Catalyst Concentration | 0.1 g/L | researchgate.net |
| Green synthesized Ni₂O₃ nanoparticles | Initial Dye Conc. | 10 mg/L | researchgate.net |
| Green synthesized Ni₂O₃ nanoparticles | pH | 5 | researchgate.net |
| Poly-3-Thenoic acid/Cu-TiO₂ nanohybrid | Polymer Content | 10 wt% | wu.ac.th |
| Poly-3-Thenoic acid/Cu-TiO₂ nanohybrid | pH | 4 | wu.ac.th |
| Poly-3-Thenoic acid/Cu-TiO₂ nanohybrid | Catalyst Dosage | 0.15 g | wu.ac.th |
| Poly-3-Thenoic acid/Cu-TiO₂ nanohybrid | Initial Dye Conc. | 10 mg/L | wu.ac.th |
| Iron oxide nanoparticles (for dye mixture) | Catalyst Dose | 600 mg | ijrpc.com |
| Iron oxide nanoparticles (for dye mixture) | pH | 8 | ijrpc.com |
| ZnO | pH | 9 | researchgate.net |
| ZnO / TiO₂ | Light Intensity | Up to ~3.52 mW/cm² | researchgate.netresearchgate.net |
Bioremediation and Biodegradation Approaches
Bioremediation, which utilizes microorganisms or plants to degrade or remove pollutants, offers a cost-effective and environmentally friendly alternative or complement to physicochemical methods for treating dye-contaminated wastewater. researchgate.netimrpress.comnih.gov
Microbial Degradation Pathways
Microorganisms, including bacteria and fungi, possess enzymatic systems capable of decolorizing and mineralizing azo dyes like Bismarck Brown R. researchgate.netimrpress.com A key step in the bacterial metabolism of azo dyes is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. researchgate.netscbt.com This cleavage can occur under anaerobic or anoxic conditions. researchgate.netscbt.com
Specific bacterial species have been identified for their ability to degrade Bismarck Brown. Virgibacillus dokdonensis VIT P14, a halotolerant bacterium isolated from a coastal environment, demonstrated significant degradation efficiency (about 91.2%) of Bismarck Brown in a study. researchgate.net Actinomycetes, a group of bacteria known for producing ligninolytic enzymes, have also shown the ability to degrade xenobiotic compounds, including the decolorization and mineralization of azo dyes. imrpress.com
Enzymes secreted by microorganisms, such as laccase, azo reductase, and peroxidase, play a crucial role in the degradation process by cleaving the dye molecule through various mechanisms, including asymmetric cleavage, oxidative cleavage, desulfonation, deamination, and demethylation. imrpress.com While anaerobic conditions are effective for azo bond reduction, a combination of aerobic and anaerobic conditions is often suggested to optimize the complete degradation and mineralization of dyes. imrpress.com
Phytoremediation Potential
Phytoremediation is an environmental cleanup technology that utilizes plants to remove, detoxify, or immobilize contaminants from soil and water. nih.govuludag.edu.tr This method is considered cost-effective and suitable for treating dye contaminants from various sources. nih.gov Plants can absorb contaminants through their root systems and either store them, transform them into less toxic substances, or even volatilize them. nih.govuludag.edu.tr
While the general potential of phytoremediation for dye removal is recognized nih.gov, specific research detailing the phytoremediation potential of particular plant species for Bismarck Brown R was not found in the provided search results. However, studies on the phytoremediation of other dyes and heavy metals demonstrate the feasibility of using plants for wastewater treatment. uludag.edu.trsjbas.com.ng Factors such as the plant species, contaminant concentration, and environmental conditions influence the effectiveness of phytoremediation. uludag.edu.trsjbas.com.ng Further research is needed to identify plant species with significant potential for the efficient phytoremediation of Bismarck Brown R from contaminated water or soil.
Interactions of Bismarck Brown R with Advanced Biological Models and Molecules Non Human & in Vitro Studies
Interactions with Nucleic Acids (DNA, G-quadruplex aptamers)
Small molecules can interact directly and selectively with DNA through various binding modes, such as intercalation and groove binding. nih.gov Intercalation involves the insertion of a planar aromatic structure between DNA base pairs, leading to unwinding and lengthening of the DNA helix. nih.gov Groove binding, conversely, typically involves crescent-shaped molecules fitting into the minor groove with minimal distortion of the DNA structure. nih.gov
Binding Modes and Affinity Studies (e.g., intercalative, groove binding)
Studies investigating the interaction between the Bismarck Brown R-Eu(III) complex and herring sperm DNA using spectroscopic methods have indicated that the interaction modes include both groove binding and intercalative binding. ejournal.byresearchgate.netdergipark.org.tr The presence of a conjugated π electron system in the structure of Bismarck Brown Y, a related compound, is considered important for interaction with DNA species. dergipark.org.tr Complexation with a metal like palladium can increase structural rigidity and binding ability to G-quadruplex DNA by providing planarity. dergipark.org.tr
The binding constants of the Eu(III)-Bismarck Brown R complex with DNA have been determined using fluorescence spectroscopy. At 298.15 K, the binding constant (Kθ) was found to be 1.58 × 10⁴ L/mol, and at 308.15 K, it was 9.35 × 10⁴ L/mol. ejournal.byresearchgate.net These values suggest a moderate binding affinity.
Research on the interaction of a Bismarck Brown Y-palladium complex with the AS1411 G-quadruplex aptamer, a guanine-rich DNA sequence forming G-quadruplex structures, has also been conducted. dergipark.org.trmdpi.com The AS1411 aptamer is known to form G-quadruplexes and has high affinity for nucleolin. dergipark.org.tr Spectrophotometric titration was used to investigate the interaction, and the binding constant was found to be 4.38 (± 1.96) × 10⁴ M⁻¹. dergipark.org.tr Circular dichroism spectroscopy was employed to study the effect of the complex on the G-quadruplex conformation of AS1411. dergipark.org.tr
Thermodynamic and Spectroscopic Characterization of Interactions
Thermodynamic studies of drug-DNA interactions have revealed distinctive signatures for different binding modes. nih.gov While groove binding is often entropically driven, intercalation is typically enthalpically driven. nih.gov In the case of the interaction between the Eu(III)-Bismarck Brown R complex and herring sperm DNA, the binding process has been characterized as entropy-driven. ejournal.byresearchgate.net
Spectroscopic techniques, including UV-vis absorption and fluorescence spectroscopy, are commonly used to investigate molecule-DNA interactions and differentiate binding modes like intercalation and groove binding. ejournal.byresearchgate.netnih.gov The interaction of the Eu(III)-Bismarck Brown R complex with DNA was investigated using an acridine (B1665455) orange probe for UV-vis absorption and fluorescence spectroscopy. ejournal.byresearchgate.net These studies indicated that both the acridine orange probe and the Eu(III)-Bismarck Brown R complex could intercalate into the base pairs of DNA. ejournal.byresearchgate.net
Table 1 summarizes the binding constants and thermodynamic characterization for the interaction of the Eu(III)-Bismarck Brown R complex with DNA.
| Complex | Nucleic Acid | Temperature (K) | Binding Constant (Kθ, L/mol) | Driving Force | Binding Modes | Reference |
| Bismarck Brown R-Eu(III) | Herring sperm DNA | 298.15 | 1.58 × 10⁴ | Entropy-driven | Groove binding and intercalative binding | ejournal.byresearchgate.net |
| Bismarck Brown R-Eu(III) | Herring sperm DNA | 308.15 | 9.35 × 10⁴ | Entropy-driven | Groove binding and intercalative binding | ejournal.byresearchgate.net |
| Bismarck Brown Y-Palladium | AS1411 G-quadruplex aptamer | Not specified | 4.38 × 10⁴ M⁻¹ | Not specified | Not specified | dergipark.org.tr |
Mechanistic Investigations of Azo Dye Biotransformation (e.g., reductive cleavage by skin bacteria or intestinal microbiota enzymes in vitro)
Azo dyes, characterized by one or more azo bonds (-N=N-), can be biotransformed by microorganisms. cdnsciencepub.comuoguelph.ca This biotransformation often involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. cdnsciencepub.comscience.gov Studies have shown that both mammalian and microbial azoreductases are capable of cleaving the azo bonds of dyes. science.gov
In vitro studies have demonstrated the ability of human skin bacteria to reduce azo dyes. nih.gov For instance, various species of skin bacteria, including those from the genera Staphylococcus, Corynebacterium, Micrococcus, Dermacoccus, and Kocuria, were found to reduce Methyl Red and Orange II dyes. nih.gov The extent of reduction varied among species, with some achieving complete reduction within 24 hours. nih.gov Similarly, human colon bacteria have been shown to reduce Sudan azo dyes. cdnsciencepub.com
The biotransformation of azo dyes by intestinal or skin microbiota can lead to exposure to aromatic amines. cdnsciencepub.com While some metabolites may be less toxic than the original dye, others, such as certain arylamines, are potentially carcinogenic. nih.gov Enzymatic biotransformation of azo dyes by bacterial enzymes like azoreductases is a key mechanism in this process. cdnsciencepub.comscience.gov These enzymes catalyze the reductive cleavage of the azo linkage, often requiring reducing equivalents like NAD(P)H. science.govnih.gov
Advanced Histological Staining Mechanisms and their Chemical Basis (e.g., selective staining of mast cells, protein staining in polyacrylamide gels)
Bismarck Brown R is a widely used biological stain in histology and microscopy. dawnscientific.com It is particularly known for its ability to stain mast cells brown. researchgate.netwikipedia.org Mast cells are connective tissue resident cells containing granules rich in histamine (B1213489) and heparin, as well as acid mucopolysaccharides and glycosaminoglycans. researchgate.netwikipedia.org The staining of mast cell granules by Bismarck Brown R is likely due to interactions with these components. veterinaryworld.org Compared to other stains like Hematoxylin (B73222) and Eosin or Toluidine Blue, Bismarck Brown stain has been reported to be more selective for mast cells and can facilitate the diagnosis of poorly differentiated mast cell tumors. researchgate.netveterinaryworld.org The effectiveness of Bismarck Brown stain in visualizing mast cells may be related to its performance in non-aqueous solutions, as mast cells are poorly visualized in aqueous solutions. veterinaryworld.org
Bismarck Brown R has also been utilized in protein staining in polyacrylamide gels. A modified Coomassie blue staining method incorporates Bismarck Brown R to improve staining efficiency and sensitivity. nih.gov In this method, a mixture of Coomassie brilliant blue R-250 and Bismarck Brown R is used. nih.gov Bismarck Brown R is thought to inhibit the binding of Coomassie brilliant blue to the gel matrix by forming an ion-pairing complex with excess Coomassie brilliant blue. nih.gov This interaction reduces staining and destaining times and enhances the staining effect of Coomassie brilliant blue on protein bands, allowing for the detection of smaller amounts of protein. nih.gov
The chemical basis for Bismarck Brown R's staining properties lies in its nature as a diazo dye with a conjugated π electron system and amino groups, which can interact with various cellular components through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. dergipark.org.truoguelph.ca Its basic nature allows it to bind to negatively charged molecules like nucleic acids and acidic components in mast cell granules.
Table 2 summarizes the applications of Bismarck Brown R in histological staining.
| Application | Staining Target | Mechanism (Proposed/Known) | Reference |
| Mast cell staining | Mast cell granules (acid mucopolysaccharides, glycosaminoglycans) | Electrostatic interactions with negatively charged components, potentially hydrophobic interactions | researchgate.netwikipedia.orgveterinaryworld.org |
| Protein staining (in polyacrylamide gels with Coomassie blue) | Proteins, Gel matrix (indirectly) | Forms ion-pairing complex with excess Coomassie blue, reducing background staining and enhancing protein band visualization | nih.gov |
Analytical Chemistry and Advanced Sensing Applications of Bismarck Brown R
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry, a widely used analytical technique, relies on the absorption or transmission of light by a substance to determine its concentration. Bismarck Brown R exhibits an absorption maximum at 468 nm, which is a key characteristic utilized in its spectrophotometric determination. dawnscientific.comaatbio.com The principle involves measuring the absorbance of a solution containing Bismarck Brown R at this specific wavelength and relating it to the concentration of the dye using the Beer-Lambert Law.
Studies have demonstrated the application of spectrophotometric methods for the quantitative analysis of Bismarck Brown R in various contexts. For instance, spectrophotometry has been employed to follow the photodecolorization percentage of Bismarck Brown R by monitoring the absorbance decrease at 230 nm and 459 nm. researchgate.net Calibration curves, plotting absorbance against known concentrations of the dye, are essential for these quantitative analyses. researchgate.netresearchgate.net The linear range for the spectrophotometric method of Bismarck Brown R determination has been reported to be between 0.10 and 25.00 ppm. researchgate.net
Development of Colorimetric Probes
Bismarck Brown R and its derivatives have been explored for the development of colorimetric probes, particularly for the detection of heavy metal ions. Colorimetric probes operate based on a change in color upon interaction with a specific analyte, which can be detected visually or spectrophotometrically.
A notable application involves the use of Bismarck Brown R reductive products immobilized on silver nanoparticles (AgNPs) as a sensing probe for mercury(II) ions (Hg²⁺). tandfonline.comtandfonline.com This method leverages the interaction between the immobilized Bismarck Brown R reductive products and Hg²⁺ ions, leading to a change in the surface plasmon resonance band of the AgNPs. tandfonline.comtandfonline.com Upon increasing the concentration of Hg²⁺, a decrease in absorbance at 396 nm is observed, along with a significant blue shift from 396 nm to 368 nm and a visible color change from yellow to colorless. tandfonline.comtandfonline.com This color change is attributed to the oxidation of Ag° to Ag⁺ and the reduction of Hg²⁺ to Hg° during the process, forming an Ag–Hg nanoalloy. tandfonline.comtandfonline.com
This colorimetric sensing method for Hg²⁺ using Bismarck Brown R reductive products-immobilized AgNPs has demonstrated high selectivity and sensitivity. tandfonline.comtandfonline.com Under optimal conditions, a limit of detection of 6.1 nM (equivalent to 1.66 µg L⁻¹) and a linear range from 0.01 to 19.0 µM (equivalent to 2.72 to 5160 µg L⁻¹) have been achieved. tandfonline.comtandfonline.com The method has been successfully applied for Hg²⁺ detection in water samples, showing recovery rates between 86.7% and 103.6% and relative standard deviations below 10.1%. tandfonline.comtandfonline.com
Flow Injection Analysis for Automated Detection
Flow Injection Analysis (FIA) is an automated technique that allows for rapid and reproducible analytical measurements by injecting a sample into a continuous flow of a carrier stream. Bismarck Brown R has been investigated for its determination using FIA systems.
An eco-friendly FIA system has been designed and successfully applied for the determination of Bismarck Brown R dye in standard solutions. researchgate.netijpronline.com This system involves the use of a homemade dual flow injection valve. researchgate.netijpronline.com Parameters such as the flow rate of the carrier stream and the optimal sample volume are studied to optimize the method. researchgate.netijpronline.com For instance, a flow rate of 2.10 mL/min and an optimal volume of 157.00 µL of Bismarck Brown R dye have been reported. researchgate.netijpronline.com
The repeatability of the FIA method for Bismarck Brown R determination has been assessed, showing dispersion coefficient values of 1.75 and 1.58 for concentrations of 5.00 ppm and 7.00 ppm, respectively, based on 10 measurements. researchgate.net The linear range for the FIA method has been found to be between 0.05 and 35.00 ppm, demonstrating a wider linear range compared to the spectrophotometric method (0.10-25.00 ppm). researchgate.net This highlights the potential of FIA for efficient and automated quantitative analysis of Bismarck Brown R.
Chemometric Approaches in Analytical Method Development
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in the development and optimization of analytical methods. In the context of Bismarck Brown R's analytical applications, chemometric approaches have been employed to gain a deeper understanding of sensing systems and optimize their performance.
Structure Activity Relationship Studies and Mechanistic Insights
Correlation of Molecular Structure with Reactivity and Efficacy in Environmental and Biological Applications
The chemical structure of Bismarck Brown R dictates its interactions in both environmental and biological contexts. As a cationic dye, it carries a positive charge, which is a key factor in its adsorption behavior and interactions with negatively charged surfaces or molecules. mdpi.com
In environmental applications, particularly in wastewater treatment, the efficacy of adsorbents for removing Bismarck Brown R is strongly correlated with their surface properties and the potential for various types of interactions with the dye molecule. Studies on the adsorption of Bismarck Brown R onto materials like chitosan (B1678972) conjugated magnetic pectin (B1162225) loaded filter mud (Ch-mPC@FM) have revealed multiple mechanisms at play, including electrostatic interactions, complexation, pore filling, cation-π interaction, hydrogen bonding, and π-π interactions. nih.gov The presence of amino groups and the delocalized electron system within the azo dye structure contribute to these interactions. For instance, electrostatic attraction occurs between the cationic dye and negatively charged sites on the adsorbent surface. mdpi.comnih.gov The aromatic rings and azo bonds can participate in π-π and cation-π interactions with suitable surfaces. nih.gov
The efficacy of photocatalytic degradation of Bismarck Brown R is also linked to its structure and the interaction with the photocatalyst. The dye molecule's ability to absorb light and interact with reactive species generated by the photocatalyst (like hydroxyl radicals) is dependent on its electronic structure and the presence of susceptible bonds. tsijournals.comresearchgate.net
In biological applications, such as staining in histology and microscopy, the interaction of Bismarck Brown R with cellular components is governed by its chemical structure. dawnscientific.comontosight.ai Its basic nature allows it to bind to negatively charged components within cells and tissues, such as nucleic acids and acidic mucins. The specific arrangement of amino groups and azo linkages influences its staining characteristics and affinity for different biological structures.
Elucidation of Reaction Mechanisms in Degradation and Interaction Processes
The degradation of Bismarck Brown R in the environment can occur through various mechanisms, including photocatalysis and reductive cleavage. Photocatalytic degradation, often employing semiconductors like TiO₂ or ZnO, involves the generation of reactive species such as hydroxyl radicals (OH•) and superoxide (B77818) radical anions (O₂•⁻) that attack the dye molecule. researchgate.netopensciencepublications.comtsijournals.com
Studies on the photocatalytic decolorization of Bismarck Brown R using ZnO have indicated that hydroxyl radicals can react with the dye molecule at different active sites, including the C-N and N=N bonds, with varying activation energies. tsijournals.com The proposed mechanism involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These then react with water and oxygen to produce reactive oxygen species that degrade the dye. opensciencepublications.com
Proposed Photocatalytic Degradation Mechanism Steps (General): opensciencepublications.com
Photocatalyst + hν → e⁻ + h⁺
h⁺ + H₂O → OH• + H⁺
e⁻ + O₂ → O₂•⁻
O₂•⁻ + H⁺ → HO₂•
HO₂• + H₂O + e⁻ → H₂O₂ + OH•
H₂O₂ + e⁻ → OH• + OH⁻
OH• + Dye → Degradation Products
h⁺ + Dye → Oxidation Products
Reductive cleavage of the azo linkages (-N=N-) is another significant degradation pathway for azo dyes like Bismarck Brown R, particularly under anaerobic or reducing conditions. scbt.com This process breaks down the dye into potentially aromatic amines. scbt.com
In adsorption processes, the mechanism involves the binding of the dye molecule to the surface of the adsorbent material. This can be a complex interplay of physical and chemical forces. For adsorbents like functionalized graphene oxide, studies have investigated the adsorption behavior of Bismarck Brown R, exploring factors like pH, contact time, and initial dye concentration to understand the kinetics and isotherms of adsorption. uobasrah.edu.iq The pseudo-second-order kinetic model has been found to fit the adsorption of Bismarck Brown R onto certain adsorbents, suggesting that the adsorption rate is controlled by the chemical adsorption process involving valence forces through electron exchange or sharing between the adsorbent and adsorbate. mdpi.comresearchgate.net Adsorption isotherm models, such as Langmuir and Freundlich, are used to describe the equilibrium adsorption and can provide insights into the nature of the adsorption process (e.g., monolayer vs. multilayer adsorption, homogeneous vs. heterogeneous surface). mdpi.comnih.govresearchgate.net
Example Adsorption Data and Modeling (Illustrative):
| Adsorbent Type | Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption Capacity (mg/g) | Kinetic Model Fit | Isotherm Model Fit |
| Adsorbent A | 50 | 5 | Q₁ | Pseudo-second-order | Langmuir |
| Adsorbent A | 100 | 10 | Q₂ | Pseudo-second-order | Langmuir |
| Adsorbent B | 50 | 8 | Q₃ | Pseudo-second-order | Freundlich |
Note: The values in this table are illustrative and would be replaced with specific data from research findings where available.
The interaction mechanisms in biological staining involve the formation of bonds between the dye molecules and specific cellular components. The cationic nature of Bismarck Brown R facilitates binding to anionic sites on proteins, nucleic acids, and polysaccharides. The precise mechanism of staining can involve electrostatic interactions, hydrogen bonding, and potentially hydrophobic interactions, depending on the specific biological substrate.
Comparative Analysis of Bismarck Brown R with Other Relevant Dyes and Organic Pollutants in Research Contexts
Comparison in Adsorption Performance
The adsorption performance of Bismarck Brown R (BBR) has been investigated using a variety of adsorbents, with comparisons made to other dyes and pollutants. Studies highlight the effectiveness of different materials in removing BBR from aqueous solutions.
For instance, activated carbon prepared from date seeds has shown a maximum monolayer adsorption capacity for BBR of 192.31 mg/g. This material also adsorbed zinc metal ions, an inorganic pollutant, with a maximum capacity of 15.55 mg/g, demonstrating its potential for removing both organic dyes and heavy metal contaminants rsc.org. Another study using a carbonaceous adsorbent derived from fertilizer industry waste reported adsorption of Bismark Brown R conforming to the Langmuir equation, indicating a first-order and pore diffusion controlled process. This adsorbent exhibited a dye removal efficiency that was approximately 80–90% of that observed with standard activated charcoal samples sci-hub.se.
Comparisons with other dyes on specific adsorbents reveal varying affinities. Acacia nilotica was found to be an effective adsorbent for both Bismarck Brown Y (BBY) and Reactive Black 5 (RB5) dyes. The maximum adsorption capacity of Acacia nilotica for BBY was determined to be 39.31 mg/g in 30 minutes, while for RB5 it was 38.38 mg/g in 120 minutes. The higher initial adsorption rate for BBY (5.12 mg/g/min) compared to RB5 (0.628 mg/g/min) indicated a preference of the adsorbent for BBY deswater.com. Electrostatic interactions were suggested to be operative, leading to higher adsorption of BBY (19.65 mg/g) compared to RB5 (7.37 mg/g) at an initial concentration of 25 mg/L for both dyes deswater.com.
Modified pea peels have been reported to adsorb Bismarck Brown-R with an adsorption capacity of 5.37 mg/g under specific conditions (pH 10, temperature 35°C, contact time 60 min) deswater.com. Graphene oxide and its derivatives have also been explored as adsorbents for Bismarck Brown BB. Graphene oxide (GO), 3,3ˊ-Diaminobenzidine modified graphene oxide (GODAB), and Ethylenediamine tetraacetic acid-modified graphene oxide (GODABE) showed maximum adsorption capacities of 714.28 mg/g, 1428.5 mg/g, and 1111.1 mg/g, respectively uobasrah.edu.iq. The adsorption kinetics for BBR on these modified graphene oxide materials best fit the pseudo-second-order model, and thermodynamic parameters suggested the process was spontaneous and endothermic uobasrah.edu.iq.
The adsorption behavior of Bismarck Brown R can be influenced by factors such as pH, initial dye concentration, contact time, and temperature rsc.orguobasrah.edu.iqresearchgate.net. For instance, the adsorption capacity of activated carbon from date seeds increased substantially with higher initial dye concentrations rsc.org.
Here is a table summarizing some comparative adsorption data:
| Adsorbent | Adsorbate(s) | Maximum Adsorption Capacity (mg/g) | Reference |
| Date seed activated carbon | Bismarck Brown R | 192.31 | rsc.org |
| Date seed activated carbon | Zinc ions | 15.55 | rsc.org |
| Acacia nilotica | Bismarck Brown Y | 39.31 | deswater.com |
| Acacia nilotica | Reactive Black 5 | 38.38 | deswater.com |
| Modified pea peels | Bismarck Brown-R | 5.37 | deswater.com |
| Carbonaceous adsorbent (fertilizer waste) | Bismark Brown R | ~80-90% of standard activated charcoal efficiency | sci-hub.se |
| Graphene oxide (GO) | Bismarck Brown BB | 714.28 | uobasrah.edu.iq |
| GODAB (3,3ˊ-Diaminobenzidine modified GO) | Bismarck Brown BB | 1428.5 | uobasrah.edu.iq |
| GODABE (Ethylenediamine tetraacetic acid-modified GO) | Bismarck Brown BB | 1111.1 | uobasrah.edu.iq |
Comparative Photocatalytic Degradation Efficiencies
Photocatalytic degradation is another significant method for removing dyes like Bismarck Brown R from wastewater. Research has compared the efficiency of various photocatalysts and conditions for degrading BBR alongside other organic pollutants.
TiO₂ photocatalysts have been effectively applied for the degradation of both Alizarin Red S (ARS) and Bismarck Brown R (BBR) dyes under UV light irradiation opensciencepublications.com. Using a 16W mercury lamp, the photodegradation efficiency after 60 minutes was 94.1% for ARS and 91.4% for BBR opensciencepublications.com. The kinetic analysis for the photodegradation of both dyes under different initial concentrations followed the Langmuir–Hinshelwood model. The rate constant of surface reaction was calculated as 4.8144 mgL⁻¹min⁻¹ for ARS and 2.7463 mgL⁻¹min⁻¹ for BBR opensciencepublications.com. The photocatalytic degradation efficiency for both dyes decreased with increasing dye concentration opensciencepublications.com. The highest efficiency was observed at pH 3 opensciencepublications.com.
Studies using synthesized iron oxide nanoparticles as a photocatalyst also investigated the photodegradation of Bismarck Brown and Rhodamine B dyes from their binary mixture ijrpc.com. The degradation of both dyes followed pseudo-first-order kinetics ijrpc.com. Solar radiation achieved 95% degradation, while UV radiation resulted in up to 96% degradation ijrpc.com.
Another study explored the photocatalytic removal of Bismarck Brown G (BBG) and Reactive Yellow 145 (RY145) using a prepared (Co, Ni)₃O₄ spinel catalyst under UV irradiation. The removal efficiency after one hour was 94.60% for BBG and 31.11% for RY145, indicating that the catalyst was more effective for BBG amazonaws.com. This difference was attributed to the chemical structure of the dyes and their interaction with the catalyst surface amazonaws.com.
The pH of the solution plays a crucial role in the photocatalytic degradation of Bismarck Brown R, which is a cationic dye. Lower degradation rates were observed at acidic pH, while the rate increased steadily with rising pH from acidic to basic, reaching a maximum at pH 11 when using polyazomethine/ZnO and polyazomethine/TiO₂ nanocomposites scispace.com. This suggests that a negatively charged photocatalyst surface is more effective for degrading cationic dye molecules scispace.com.
Barium chromate (B82759) has also been used as a semiconductor photocatalyst for the degradation of Bismark Brown-R, with the reaction progress monitored spectrophotometrically jetir.org. The rate of degradation increased with increasing dye concentration up to a certain point, after which it decreased jetir.org. Efficient degradation was observed when Bismark Brown-R remained in its neutral or partially cationic form jetir.org.
Here is a table summarizing some comparative photocatalytic degradation data:
| Photocatalyst | Dyes/Pollutants Tested | Conditions | Degradation Efficiency (%) | Time (min) | Reference |
| TiO₂ | Alizarin Red S, Bismarck Brown R | UV light (16W) | 94.1 (ARS), 91.4 (BBR) | 60 | opensciencepublications.com |
| Synthesized iron oxide nanoparticle | Bismarck Brown, Rhodamine B | Solar radiation | 95 (both) | - | ijrpc.com |
| Synthesized iron oxide nanoparticle | Bismarck Brown, Rhodamine B | UV radiation | 96 (both) | - | ijrpc.com |
| (Co, Ni)₃O₄ spinel catalyst | Bismarck Brown G, Reactive Yellow 145 | UV irradiation | 94.60 (BBG), 31.11 (RY145) | 60 | amazonaws.com |
| Polyazomethine/ZnO & /TiO₂ nanocomposites | Bismarck Brown | Photocatalysis | Maximum at pH 11 | - | scispace.com |
| Barium chromate | Bismark Brown-R | Photocatalysis | Affected by concentration, pH | - | jetir.org |
Distinctions in Biological Interaction Mechanisms and Staining Properties
Bismarck Brown R is a basic dye, meaning it is cationic and interacts with negatively charged (basophilic) components in biological tissues biologicalstaincommission.orgwikipedia.org. This property is fundamental to its use as a biological stain. It is a disazo dye with cations of moderate size biologicalstaincommission.org.
Compared to other stains, Bismarck Brown R has specific affinities. It has been used to stain mucus, amyloid, plant cell walls, and bacteria biologicalstaincommission.org. It is also a component in some variants of the Papanicolaou stain, used in cytology for cancer diagnosis biologicalstaincommission.org.
Studies comparing Bismarck Brown staining with other methods highlight these distinctions. For example, a triple stain for evaluating human sperm uses Bismarck Brown to stain the postacrosomal region, along with trypan blue for viability and rose Bengal for the acrosome ebi.ac.uk. Bismarck Brown Y, a related compound, stains acid mucins yellow and is also used in Papanicolaou's EA solutions ebi.ac.uk.
In comparative staining procedures, Bismarck Brown staining can provide distinct visualization. When staining paraffin (B1166041) sections, Bismarck Brown Y produced brown staining, which, while intensive in mast cell granules, offered poor contrast against other structures researchgate.net. Combining Bismarck Brown with hematoxylin (B73222) resulted in clearly distinguishable normal histological structures, with mast cells stained brown and nuclei stained purple by hematoxylin researchgate.net. In contrast, Toluidine blue stained considerably more structures than Bismarck Brown and showed violet metachromatic cytoplasmic granules in mast cells, contrasting with blue stained nuclei of other cells researchgate.net.
The interaction of basic dyes like Bismarck Brown with basophilic structures is partly due to coulombic forces between the dye cations and tissue anions, but also substantially influenced by short-range dye-biopolymer van der Waals forces. The coulombic forces are key in controlling staining selectivity biologicalstaincommission.org. The inhibition of staining by sodium chloride for several basic dyes, including Bismarck Brown R, suggests the probable involvement of salt linkages, although this alone is not conclusive proof biologists.com. Urea, a hydrogen bonding agent, can also affect staining by competing for hydrogen bonding sites or by having affinity for charged sites, potentially reducing electrostatic staining biologists.com.
Bismarck Brown R differs from acid dyes, which are anionic and bind to positively charged (acidophilic) tissue components wikipedia.org. The selective staining properties of Bismarck Brown R are a result of its chemical structure and its interactions with specific macromolecules within cells and tissues.
Future Research Directions and Emerging Paradigms in Bismarck Brown R Chemistry
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Environmental Remediation
Sustainable Synthesis and Green Chemistry Innovations for Bismarck Brown R and its Derivatives
Sustainable synthesis and green chemistry principles are becoming increasingly important in the production of chemical compounds, including dyes like Bismarck Brown R and their derivatives. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com This involves developing environmentally friendly synthesis methods, utilizing renewable raw materials, employing eco-friendly solvents, and improving energy efficiency. researchgate.netinnovareacademics.in
Traditional synthesis methods often involve longer heating times, complex apparatus, and can generate significant pollution. chemmethod.com Innovations in sustainable synthesis aim to overcome these drawbacks by exploring alternative approaches. For example, green synthesis routes using biological entities like plant extracts have been explored for the synthesis of nanoparticles used in dye removal. mdpi.comdoi.org This suggests potential for applying similar green approaches to the synthesis or modification of Bismarck Brown R or its related compounds.
The development of sustainable routes for the synthesis of nitrogen-containing derivatives, as seen with furan (B31954) derivatives from biomass, highlights the potential for utilizing renewable feedstocks and developing more efficient, one-pot reaction processes that align with green chemistry principles. rsc.org Applying these principles to the synthesis of Bismarck Brown R or novel diazo dyes with similar properties could lead to more environmentally benign production methods.
Catalysis also plays a crucial role in sustainable synthesis by enabling reactions to occur at lower temperatures and pressures, thus reducing energy consumption. researchgate.net Future research could focus on developing green catalytic systems for the synthesis of Bismarck Brown R and its derivatives.
Nanomaterial-Based Architectures for Enhanced Performance in Sensing and Remediation
Nanomaterials offer significant potential for enhancing the performance of sensing and remediation strategies for Bismarck Brown R. Their high surface area and unique properties make them effective adsorbents and photocatalysts for dye removal from wastewater. mdpi.comdoi.orgpubtexto.com Various nanomaterials, including metal oxides and mesoporous silica (B1680970), have been investigated for the adsorption and degradation of Bismarck Brown R. mdpi.compubtexto.comresearchgate.net
For instance, tungsten oxide nanorods synthesized via a green route using plant extract have demonstrated high efficiency (approximately 98%) in removing Bismarck Brown R from water through adsorption. mdpi.comresearchgate.net The adsorption process was found to follow pseudo-second-order kinetics and fit both Langmuir and Freundlich isotherm models, indicating both monolayer and multilayer adsorption on heterogeneous surfaces, with a maximum adsorption capacity of 17.84 mg/g in one study. mdpi.comresearchgate.net
| Adsorbent Material | Synthesis Method | Bismarck Brown R Removal Efficiency | Adsorption Capacity (Langmuir) | Kinetic Model | Isotherm Models Fitted |
|---|---|---|---|---|---|
| W₅O₁₄ Nanorods | Green (Biogenic) | ~98% | 17.84 mg/g | Pseudo-second-order | Langmuir, Freundlich |
| Mesoporous Silica (MCM-48) | Sol-gel | Not specified | 158.7301 mg/g | Pseudo-second-order | Langmuir, Freundlich |
| Iron Oxide Nanoparticles | Co-precipitation | 95-96% (Photodegradation) | Not applicable | Not specified | Not applicable |
| CuNiO Nanocomposite | Arrested Precipitation | >40% (Photocatalytic Degradation) | Not applicable | Not specified | Not applicable |
Mesoporous silica materials, such as MCM-48 synthesized using a sol-gel method, have also shown promise as adsorbents for Bismarck Brown R, with one study reporting a high Langmuir adsorption capacity of 158.7301 mg/g. researchgate.net The adsorption kinetics on MCM-48 followed a pseudo-second-order model. researchgate.net
Nanomaterials can also act as photocatalysts for the degradation of Bismarck Brown R under UV or visible light illumination. Iron oxide nanoparticles synthesized by co-precipitation have been used for the photodegradation of Bismarck Brown R, achieving high degradation percentages (95-96%) under solar and UV radiation. ijrpc.com Copper-based mixed metal oxide nanocomposites, like CuNiO, have also been explored for the photocatalytic degradation of Bismarck Brown R under UV illumination, showing over 40% degradation in one study. pubtexto.com
Future research directions include designing novel nanomaterial architectures with enhanced surface properties and tailored functionalities for improved selectivity and efficiency in sensing and removing Bismarck Brown R.
Advanced Mechanistic Elucidations through Multi-Technique Approaches
Understanding the detailed mechanisms involved in the interaction of Bismarck Brown R with different materials and environments is crucial for developing more effective remediation and sensing strategies. Advanced mechanistic elucidations require the application of multi-technique approaches, combining various spectroscopic, microscopic, and analytical techniques.
For adsorption processes, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) are commonly used to characterize the adsorbent materials and understand the interactions between the dye and the adsorbent surface. mdpi.comresearchgate.net For example, characterization of W₅O₁₄ nanorods using these techniques provided insights into their crystalline structure, morphology, and the presence of functional groups involved in Bismarck Brown R adsorption. mdpi.comresearchgate.net Similarly, FTIR, XRD, and SEM were used to characterize mesoporous silica MCM-48 used for Bismarck Brown R adsorption. researchgate.net
Kinetic and isotherm studies, often analyzed using models like pseudo-first-order, pseudo-second-order, Elovich, Langmuir, and Freundlich, provide information about the adsorption rates and mechanisms (e.g., monolayer vs. multilayer adsorption, physisorption vs. chemisorption). mdpi.comresearchgate.netresearchgate.net For W₅O₁₄ nanorods, kinetic studies indicated a pseudo-second-order process, suggesting that chemisorption plays a predominant role, although the adsorption is governed by physico-chemical interactions. mdpi.comresearchgate.net
For degradation studies, techniques like UV-Vis spectrophotometry are used to monitor the decrease in dye concentration over time. rdd.edu.iqpubtexto.comijrpc.com Further mechanistic insights into photocatalytic degradation can be gained by studying the intermediates formed using techniques like mass spectrometry.
Multi-technique approaches are also valuable for studying the degradation pathways of Bismarck Brown R under various conditions, such as its reaction with formaldehyde (B43269), which can lead to degradation products. mdpi.com Combining analytical techniques allows for a comprehensive understanding of the chemical transformations occurring.
Future research should integrate a wider range of advanced techniques, such as X-ray photoelectron spectroscopy (XPS), Transmission Electron Microscopy (TEM), and computational modeling, to gain deeper insights into the surface interactions, electronic structure changes, and reaction pathways involved in Bismarck Brown R chemistry, particularly in complex environmental matrices.
Q & A
Basic Research Questions
Q. What standardized protocols ensure reproducibility when using Bismark Brown R in histological staining, and how can inter-experimental variability be minimized?
- Methodological Answer : To minimize variability, researchers should:
- Precisely control dye concentration (e.g., 0.1–1% w/v in aqueous solutions) and staining duration (typically 5–15 minutes) based on tissue type .
- Validate protocols using control tissues with known staining patterns.
- Document pH adjustments (optimal range: pH 4–6 for consistent binding affinity) and temperature conditions .
- Cross-reference with established guidelines for histological staining reproducibility, such as those outlined in the Beilstein Journal of Organic Chemistry’s experimental section requirements .
Q. How is Bismark Brown R characterized for purity and stability under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use UV-Vis spectroscopy (λmax ~450–470 nm) and HPLC to detect impurities. Reference the CAS No. 10114-58-6 and structural formula (C₁₈H₁₈N₈·2HCl) for baseline comparisons .
- Stability Testing : Conduct accelerated degradation studies under light, heat (e.g., 40°C), and humidity (75% RH) to assess shelf life. Monitor spectral shifts or precipitate formation .
Advanced Research Questions
Q. How can Bismark Brown R staining protocols be optimized for novel tissue types with divergent biochemical properties (e.g., lipid-rich vs. fibrous tissues)?
- Methodological Answer :
- Hypothesis-Driven Design : Start with a focused research question, e.g., “How does lipid content alter Bismark Brown R diffusion kinetics?” .
- Experimental Variables : Test surfactants (e.g., Tween-20) to enhance dye penetration in hydrophobic tissues or adjust ionic strength to modulate electrostatic interactions .
- Data Collection : Quantify staining intensity via image analysis software (e.g., ImageJ) and correlate with tissue biochemical profiles (e.g., lipid quantification via mass spectrometry) .
Q. What analytical strategies resolve contradictions in reported binding affinities of Bismark Brown R across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically review experimental conditions (pH, temperature, solvent composition) from conflicting studies .
- Controlled Replication : Reproduce key studies while standardizing variables (e.g., buffer systems). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
- Statistical Reconciliation : Apply multivariate regression to identify confounding factors (e.g., ionic strength effects on dye aggregation) .
Q. How can Bismark Brown R be integrated with emerging imaging techniques (e.g., super-resolution microscopy) while maintaining compatibility?
- Methodological Answer :
- Compatibility Testing : Assess photostability under high-intensity illumination using fluorescence lifetime imaging (FLIM). Modify dye concentration to avoid signal saturation .
- Multiplexing Validation : Combine with orthogonal stains (e.g., immunofluorescence tags) and validate via spectral unmixing algorithms to prevent crosstalk .
Methodological Considerations for Data Collection & Reporting
- Data Documentation : Adhere to standards for reporting experimental parameters (e.g., dye lot number, solvent batch) as per Beilstein Journal guidelines .
- Ethical Compliance : Address chemical disposal regulations (e.g., EU REACH Annex XVII) and document safety protocols in line with SDS guidelines .
- Reproducibility : Share raw data (spectra, microscopy images) in repositories like Zenodo, annotated with metadata for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
